The compound is derived from piperazine, which is a six-membered ring containing two nitrogen atoms. The synthesis of tert-butyl 2-ethylpiperazine-1-carboxylate hydrochloride typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts under basic conditions. This compound can be categorized under the broader class of carboxylic acid derivatives due to the presence of the carboxylate functional group.
The synthesis of tert-butyl 2-ethylpiperazine-1-carboxylate hydrochloride generally follows these steps:
The molecular structure of tert-butyl 2-ethylpiperazine-1-carboxylate hydrochloride can be represented as follows:
The compound exhibits a typical piperazine structure with substituents that influence its chemical behavior and interactions. The presence of the tert-butyl and ethyl groups contributes to its steric properties, affecting solubility and reactivity.
tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride can participate in several chemical reactions:
The specific products formed depend on the reagents used and the reaction conditions applied.
The mechanism of action for tert-butyl 2-ethylpiperazine-1-carboxylate hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. Ongoing research aims to elucidate these pathways further, enhancing our understanding of its biological activity.
The detailed analysis of physical properties can be obtained through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into molecular structure and purity.
tert-butyl 2-ethylpiperazine-1-carboxylate hydrochloride has several applications in scientific research:
The compound "tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride" is systematically named according to IUPAC conventions as follows:
The chiral center at the 2-position of the piperazine ring determines stereochemistry. The (R) and (S) prefixes specify absolute configuration, confirmed by chiral SMILES notations (e.g., CC[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl for S-enantiomer) [5] [6]. Canonical SMILES and InChI strings encode stereochemistry, as seen in PubChem entries [1] [5].
Table 1: Stereochemical Identifiers
| Enantiomer | Canonical SMILES | InChI Key |
|---|---|---|
| (R) | Cl.CC[C@@H]1CNCCN1C(=O)OC(C)(C)C | UTFFBNCKEZSWAK-SBSPUUFOSA-N |
| (S) | Cl.CC[C@H]1CNCCN1C(=O)OC(C)(C)C | UTFFBNCKEZSWAK-FVGYRXGTSA-N |
Molecular formula: C₁₁H₂₃ClN₂O₂ (hydrochloride salt) [1] [5] [6].Molecular weight: 250.76–250.77 g/mol, consistent across enantiomers [3] [5] [6].
Key Structural Features:
Physicochemical Properties (Experimental/Calculated):
Table 2: Molecular Descriptors
| Parameter | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 250.77 g/mol | PubChem CID 45072238 |
| Heavy Atoms | 15 | Computational [4] |
| Hydrogen Bond Acceptors | 3 | Experimental [4] |
| Hydrogen Bond Donors | 1 | Experimental [4] |
| TPSA | 41.57 Ų | Computational [4] |
The R and S enantiomers exhibit identical connectivity but differ in spatial arrangement, leading to distinct biochemical interactions.
Key Distinctions:
Table 3: Enantiomer Comparison
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | 1217443-56-5 [3] | 1222106-99-1 [5] [6] |
| Chiral Purity | 97% | ≥95% [5] [6] |
| Storage Conditions | Not specified | 2–8°C, dark, sealed [7] |
| Key Applications | Alkylated piperazine patents [9] | BI-3802 synthesis [4] |
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: